1-(Methylsulfanyl)butatriene

Description

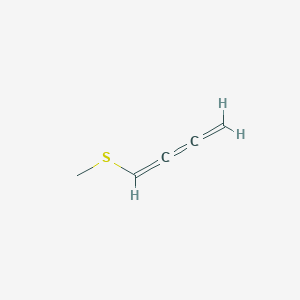

Structure

2D Structure

3D Structure

Properties

CAS No. |

26842-76-2 |

|---|---|

Molecular Formula |

C5H6S |

Molecular Weight |

98.17 g/mol |

InChI |

InChI=1S/C5H6S/c1-3-4-5-6-2/h5H,1H2,2H3 |

InChI Key |

YERQZCSCRYAEKS-UHFFFAOYSA-N |

Canonical SMILES |

CSC=C=C=C |

Origin of Product |

United States |

Synthesis and Characterization of Thio Substituted Butatrienes

The synthesis of thio-substituted butatrienes often involves multi-step reaction sequences starting from polyhalogenated butadienes. One established method involves the reaction of 2H-pentachlorobutadiene with thiols in the presence of a base. This can lead to the formation of various thio-substituted butadienes, which can then be further reacted to yield the desired butatriene. koreascience.krresearchgate.net

For example, tris(thio)-substituted butadienes can be treated with potassium tert-butoxide to generate tris(thio)-substituted butatrienyl halides. researchgate.net Similarly, tetrakis(thio)-substituted butatrienes have been synthesized from the corresponding tetrakis(thio)-substituted butadiene precursors. researchgate.net These synthetic strategies provide a pathway to a range of butatrienes with varying degrees of sulfur substitution.

The characterization of these compounds relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic cumulenic C=C=C=C stretching vibration, which for a mixture of a tris(thio)-substituted butatriene and a butenyne isomer, has been observed at 2037 cm⁻¹. researchgate.net Ultraviolet-visible (UV-vis) spectroscopy provides information about the electronic transitions within the molecule, with thio-substituted butadienes and butenynes showing maximum absorptions in the range of 367-392 nm. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also crucial for confirming the structure and molecular weight of the synthesized compounds. koreascience.krresearchgate.net

Structural and Electronic Properties

The introduction of a methylsulfanyl (CH₃S-) group to the butatriene backbone is expected to significantly influence its structural and electronic properties. The sulfur atom, with its lone pairs of electrons, can participate in π-conjugation with the cumulene system. This interaction can affect the bond lengths and electron distribution throughout the molecule.

| Property | Observation for Thio-Substituted Butatriene Analogues |

| IR Spectroscopy | Characteristic C=C=C=C stretching frequency observed at 2037 cm⁻¹ for a tris(thio)-substituted derivative. researchgate.net |

| UV-vis Spectroscopy | Maximum absorption (λmax) observed in the range of 367-392 nm for related thio-substituted butadienes and butenynes. researchgate.net |

| Stability | Some tris(thio)-substituted butatrienyl halides are reported to be stable solids, though they can isomerize to butenynes. researchgate.net |

This table presents data for analogues of 1-(methylsulfanyl)butatriene due to the limited availability of data for the specific compound.

Reactivity and Potential Applications

The reactivity of thio-substituted butatrienes is a subject of ongoing research. The cumulenic core is inherently reactive, and the sulfur substituent can further influence the types of reactions that can occur. For instance, the isomerization of tris(thio)-substituted butatrienyl halides to the corresponding butenynes has been observed to occur at room temperature without a catalyst. researchgate.net

The unique properties of thio-substituted cumulenes make them interesting candidates for applications in materials science. Cumulenes, in general, are being explored for their potential in molecular electronics and nanotechnology due to their rigid structures and conjugated π-systems. umich.edu The ability to tune the electronic properties of these molecules through sulfur substitution could lead to the development of novel organic conductors, semiconductors, and optical materials. umich.edu

Conclusion

Direct Synthetic Strategies

Direct methods for constructing the butatriene core functionalized with sulfur-containing groups often rely on elimination reactions from highly substituted butadiene precursors. These strategies provide a powerful means to generate the C=C=C=C framework.

Butatriene Synthesis from Bis[1-(methylsulfanyl)alkenyl]cuprates

Information regarding the specific synthesis of butatrienes from bis[1-(methylsulfanyl)alkenyl]cuprates could not be located in the surveyed literature.

Base-Catalyzed Transformations of Halogenated Butadiene Precursors

A prominent and effective route to sulfur-substituted butatrienes involves the base-catalyzed elimination reactions of appropriately functionalized and halogenated buta-1,3-diene precursors. This approach leverages the reactivity of polyhalogenated dienes towards nucleophilic substitution followed by dehydrohalogenation.

A notable method involves the reaction of a specialized tetrakis(pyridinium)-substituted butadiene with various thiolates. The starting material, 1,1′,1′′,1′′′-(2,3-dichlorobuta-1,3-diene-1,1,4,4-tetrayl)tetrakis[4-(dimethylamino)pyridinium] tetrachloride, is synthesized from the reaction of perchlorobuta-1,3-diene with 4-(N,N-dimethylamino)pyridine. Treatment of this salt with different sulfur nucleophiles, such as sodium benzenethiolate (B8638828) or sodium 4-methylbenzenethiolate, leads to the formation of persulfurated butatrienes (also known as researchgate.netcumulenes). The outcome of these reactions is highly dependent on the specific reaction conditions and the nature of the sulfur nucleophile used.

The treatment of poly(alkylsulfanyl)- or poly(arylsulfanyl)-substituted buta-1,3-dienes with a strong base is a key step in the formation of sulfur-functionalized butatrienes. For instance, tris(thio)-substituted butadienes can be converted into tris(thio)-substituted butatrienyl halides upon reaction with potassium tert-butoxide. researchgate.net Similarly, a tetrakis(thio)-substituted butadiene, when treated with potassium tert-butoxide, yields a tetrakis(thio)-substituted butatriene. researchgate.netumich.edu These butatrienyl halides can sometimes undergo partial isomerization to the corresponding butenyne isomers. researchgate.net

Table 1: Butatriene Formation from Thio-Substituted Butadienes

| Starting Butadiene | Base | Product | Reference |

| Tris(thio)-substituted butadienes | Potassium tert-butoxide | Tris(thio)-substituted butatrienyl halides | researchgate.net |

| Tetrakis(thio)-substituted butadiene | Potassium tert-butoxide | Tetrakis(thio)-substituted butatriene | researchgate.netumich.edu |

Perchlorobuta-1,3-diene serves as a versatile starting material for sulfurated butatrienes. Its reaction with 4-(N,N-dimethylamino)pyridine, a nitrogen nucleophile, generates a tetrakis(pyridinium) salt. This intermediate is then subjected to reaction with sulfur nucleophiles (thiolates) to afford persulfurated butatrienes. This two-step sequence transforms a simple perhalogenated diene into a complex, highly functionalized cumulene system.

The reaction between polyhalogenated butadienes, such as 2H-pentachlorobutadiene, and various thiolates in ethanol (B145695) provides a direct route to poly(thio)-substituted butadienes. researchgate.netumich.edu Even at room temperature, a rapid and extensive replacement of chlorine atoms occurs. umich.edu Depending on the stoichiometry, products with two, three, four, or even five organylthio groups can be isolated. researchgate.netumich.edu These highly substituted dienes are the direct precursors to butatrienes, which are formed in a subsequent elimination step using a base like potassium tert-butoxide. researchgate.net For example, reacting 2H-pentachlorobutadiene with three molar equivalents of a thiol can lead to tris- and tetrakis(thio)-substituted butadienes, which are then converted to the corresponding butatrienes. researchgate.net

Table 2: Products from the Reaction of 2H-Pentachlorobutadiene with Thiolates

| Thiol Molar Equivalents | Observed Products | Reference |

| 3 | Bis-, tris-, tetrakis-, and pentakis(thio)-substituted butadienes | researchgate.netumich.edu |

Synthetic Routes to this compound and its Sulfur-Functionalized Analogs

The synthesis of butatrienes, with their unique cumulenic bond system, presents a fascinating challenge in organic chemistry. The introduction of a methylsulfanyl group, as in the target compound this compound, adds another layer of complexity and introduces functionalities that are of interest for materials science and medicinal chemistry. While specific literature on the direct synthesis of this compound is scarce, a number of methodologies applicable to the formation of sulfur-functionalized butatrienes provide a roadmap for its potential synthesis. This article explores these synthetic strategies, focusing on indirect routes, precursor chemistry, and catalytic approaches.

Advanced Applications and Emerging Research Directions in 1 Methylsulfanyl Butatriene Chemistry

Role in the Synthesis of Complex Organic Molecules

The reactivity of the butatriene core is central to its utility as a synthetic intermediate. Its conjugated pi-system allows it to participate in a variety of transformations, making it a valuable precursor for intricate molecular architectures.

While direct, documented syntheses of heterocyclic systems using 1-(methylsulfanyl)butatriene as the starting material are not extensively reported, its structural similarity to other reactive intermediates like allenes and 1,3-diynes provides a strong basis for its potential in this area. organic-chemistry.org The synthesis of thiophenes, a class of sulfur-containing heterocycles vital in pharmaceuticals and electronic materials, often proceeds through intermediates that are structurally related to butatrienes. nih.govwikipedia.orgrroij.com

For instance, a known method for synthesizing highly functionalized 3-aminothiophenes involves the reaction of allenes with thioamides. organic-chemistry.org Given that butatriene is a higher cumulene, it is plausible that this compound could undergo analogous cyclization reactions. A hypothetical pathway could involve a cycloaddition with a sulfur-donating reagent, where the butatriene framework provides the four-carbon backbone required for the thiophene (B33073) ring. The existing methylsulfanyl group could further functionalize the resulting heterocycle, offering a route to substituted thiophenes that might be difficult to access through other methods. Established thiophene syntheses like the Fiesselmann Thiophene Synthesis, which can start from thioglycolic acid derivatives and α,β-acetylenic esters, demonstrate the versatility of using linear C4 precursors for ring formation.

The polymerization of cumulenic monomers is an emerging and promising strategy for creating well-defined alkyne polymers. acs.orgresearchgate.net Although butatrienes themselves can be unstable, recent research has successfully utilized stable homologues, such as vinylidenecyclopropanes (VDCPs), which mimic the reactivity of butatrienes through the conjugation provided by the cyclopropane (B1198618) ring. acs.orgchemrxiv.org These studies demonstrate that controlled radical ring-opening polymerization of butatriene-like monomers can lead to polymers with a highly regular alkyne-based backbone. researchgate.netresearchgate.net

This research provides a direct blueprint for the potential application of this compound as a monomer. Its butatriene core could participate in chain-growth polymerization to yield a polyalkyne structure. The key advantages of this approach include:

High Structural Regularity: The polymerization mechanism can proceed with exclusive terminal-selective propagation, avoiding defects like backbiting. acs.orgchemrxiv.org

Inherent Functionality: The methylsulfanyl group would be incorporated directly into the polymer backbone, imparting specific electronic and physical properties to the resulting material.

Conjugated Backbone: The resulting polyenyne structure would be fully conjugated, making it a candidate for applications in organic electronics and optoelectronics. researchgate.net

| Monomer Type | Polymerization Method | Resulting Polymer Backbone | Key Features | Potential Application |

|---|---|---|---|---|

| Butatriene Homologue (VDCP) | Controlled Radical Polymerization (RAFT, PET-ATRP) | Alkyne-based | High structural regularity; Complete ring-opening; No backbiting | Functional Materials |

| This compound (Proposed) | Controlled Radical Polymerization | Sulfur-functionalized Alkyne-based | Inherent functionality; Tunable electronic properties | Organic Semiconductors, Conductive Polymers |

Catalysis and Organocatalysis Utilizing Butatriene Frameworks

The development of novel catalysts and ligands is a cornerstone of modern synthetic chemistry. While there are no widespread reports of butatriene frameworks being used as catalysts, their unique structural properties suggest significant untapped potential. Organocatalysis, which uses small organic molecules to accelerate reactions, often relies on scaffolds that can precisely orient substrates and activate them through non-covalent interactions. worktribe.comnih.gov

The rigid, linear geometry and the extended π-system of the butatriene core are features that are highly desirable in ligand design. nih.gov A butatriene backbone could serve as a rigid spacer in bidentate or polydentate ligands, holding catalytic metal centers in a well-defined spatial arrangement. This can lead to high selectivity in catalytic transformations.

Furthermore, the concept of organocatalysis could be extended to butatriene derivatives. By attaching hydrogen-bond donors, chiral moieties, or other functional groups to the butatriene scaffold, it might be possible to create a new class of organocatalysts. The rigidity of the frame would ensure that these functional groups are presented in a predictable manner, potentially leading to highly stereoselective reactions. This remains a speculative but exciting direction for future research.

Contributions to Materials Science and Supramolecular Chemistry

The application of this compound as a monomer for conjugated polymers, as discussed in section 6.1.2, represents its most direct potential contribution to materials science. acs.orgchemrxiv.orgresearchgate.net The ability to create soluble, processable conjugated polymers without relying on bulky aliphatic side chains is a significant challenge in the field. chemrxiv.org Incorporating polar or functional elements directly into the backbone, such as the methylsulfanyl group, could enhance solubility and inter-chain interactions, influencing the material's bulk properties.

In supramolecular chemistry, which studies chemical systems composed of multiple molecules, planar and π-rich molecules are of great interest. They can self-assemble into ordered structures through π-π stacking interactions. nih.gov Studies on the phenyl derivatives of butanols have shown that the presence of an aromatic moiety can dictate the formation of supramolecular clusters. nih.gov The planar and highly conjugated nature of this compound makes it an excellent candidate for designing new supramolecular systems. It could be used as a rigid building block in molecular tweezers, macrocycles, or other complex architectures where its geometry and electronic properties can be harnessed to bind specific guest molecules or to form liquid crystals.

Interdisciplinary Research Prospects, including Chemistry of the Interstellar Medium

Astrochemistry, the study of molecules in space and their reactions, has identified a rich and complex variety of organic molecules in the interstellar medium (ISM). labmanager.com These include long carbon chains, sulfur-containing species, and cyclic molecules. bohrium.comnih.gov The detection and modeling of these molecules provide clues about the chemical evolution of the universe and the origins of life. wisc.eduelsevier.com

Recent high-level theoretical calculations have explored the formation of derivatives of butatriene (H₂C=C=C=CH₂) in the ISM, suggesting that pathways exist for its creation in the gas phase. arxiv.org This makes the butatriene core a relevant target for astrochemical searches. The "interstellar sulfur depletion problem" refers to the observation that less sulfur is detected in the gas phase in dense molecular clouds than cosmic abundances would predict, suggesting it is locked away in other forms, possibly on icy dust grains. nih.gov

This compound is an isomer with the chemical formula C₄H₄S. Given that both sulfur and butatriene derivatives are relevant to interstellar chemistry, it is a plausible, though currently undetected, interstellar molecule. Its detection would provide a link between carbon-chain chemistry and the interstellar sulfur cycle. Astrochemical models could incorporate reaction networks for the formation of C₄H₄S isomers to predict their abundances and guide future radioastronomical observations.

| Chemical Class | Relevance to ISM | Connection to this compound | Research Prospect |

|---|---|---|---|

| Butatriene (C₄H₄) | Theoretical models suggest formation pathways in the ISM. arxiv.org | Serves as the carbon backbone of the molecule. | Search for butatriene and its derivatives via radioastronomy. |

| Sulfur-Containing Molecules (H₂S, CS, etc.) | Commonly detected, but overall abundance is lower than expected (sulfur depletion problem). nih.gov | Contains a methylsulfanyl (–SCH₃) group. | Could be a reservoir for "missing" interstellar sulfur. |

| C₄H₄S Isomers | Represents a specific, stable combination of known interstellar components. | This compound is one such stable isomer. | Inclusion in astrochemical models to predict detectability. wisc.eduelsevier.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.